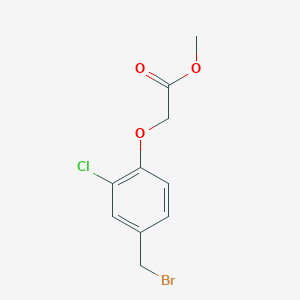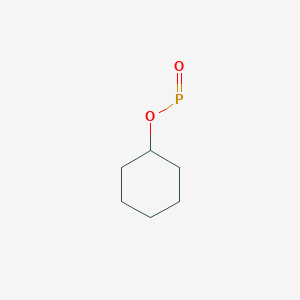
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is an organic compound with the chemical formula C10H10BrClO3. This compound is characterized by the presence of a bromomethyl group, a chlorophenoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate typically involves the reaction of 2-(4-(bromomethyl)-2-chlorophenoxy)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: 2-(4-(bromomethyl)-2-chlorophenoxy)acetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the chlorophenoxy group.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but lacks the bromomethyl group.
Ethyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is unique due to the presence of both bromomethyl and chlorophenoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
864685-36-9 |
|---|---|
Molekularformel |
C10H10BrClO3 |
Molekulargewicht |
293.54 g/mol |
IUPAC-Name |
methyl 2-[4-(bromomethyl)-2-chlorophenoxy]acetate |
InChI |
InChI=1S/C10H10BrClO3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
LBSIWCCORIORCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(C=C(C=C1)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)

![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)

![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)


![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
